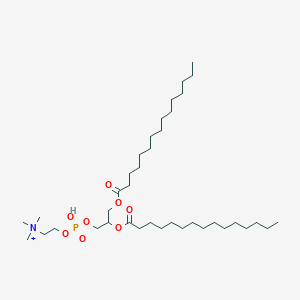

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is a complex phospholipid compound. It is part of the phosphatidylcholine family, which plays a crucial role in cell membrane structure and function. This compound is known for its involvement in various biochemical processes, including lipid metabolism and signal transduction.

Mechanism of Action

Target of Action

Dic15-PC belongs to the class of organic compounds known as phosphatidylcholines . These compounds are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage . The primary targets of Dic15-PC are lipidic nanovesicles, where it forms part of the vesicle structure .

Mode of Action

Dic15-PC interacts with its targets by forming part of the lipidic nanovesicle structure. It is loaded into the lumen of giant poly(butadiene)-b-poly(ethylene oxide) (PBut-b-PEO) polymersomes . This interaction results in the formation of liposomes in polymersomes (LiPs) systems .

Biochemical Pathways

The biochemical pathways affected by Dic15-PC involve the formation and function of lipidic nanovesicles. These vesicles can load a variety of species due to their tunable size, as well as their hydrophobic (bilayer membrane) or hydrophilic (aqueous core) character . The formation of these vesicles allows for cascade chemical or enzymatic reactions within their lumen .

Result of Action

The primary result of Dic15-PC’s action is the formation of lipidic nanovesicles within polymersomes. These vesicles can achieve controlled sequential release of dyes at defined temperatures . This controlled release could be used as a means to initiate cascade reactions on demand in confined microreactors .

Action Environment

The action of Dic15-PC is influenced by environmental factors such as temperature. For instance, it has been demonstrated that controlled sequential release of dyes from Dic15-PC liposomes can be achieved at defined temperatures inside the giant PBut-b-PEO polymersomes . This suggests that the efficacy and stability of Dic15-PC’s action can be modulated by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L- typically involves the esterification of choline with 1,2-dipentadecanoin. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve the following steps:

Esterification: Choline reacts with 1,2-dipentadecanoin in the presence of an acid catalyst.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The ester group can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphatidic acid derivatives, while reduction can produce different phospholipid analogs.

Scientific Research Applications

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions.

Biology: Plays a role in cell membrane studies and signal transduction research.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.

Comparison with Similar Compounds

Similar Compounds

1,2-Dioleoyl-sn-Glycero-3-Phosphatidylcholine: Another phosphatidylcholine compound with different fatty acid chains.

1-Stearoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Contains a stearoyl group instead of dipentadecanoin.

1-Linoleoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Features a linoleoyl group, providing different biochemical properties.

Uniqueness

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific esterification with 1,2-dipentadecanoin, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name |

2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJARBVLDSOWRJT-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H77NO8P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955183 |

Source

|

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-27-9 |

Source

|

| Record name | Dipentadecanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1228604.png)

![4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B1228605.png)